2-Aminoethyl Methyl Fumarate
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Overview
Description
2-Aminoethyl Methyl Fumarate is a chemical compound with the molecular formula C7H11NO4 and a molecular weight of 173.17 g/mol It is a derivative of fumaric acid, where the fumarate moiety is esterified with a methyl group and an aminoethyl group is attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl Methyl Fumarate typically involves the esterification of fumaric acid with methanol to form methyl fumarate, followed by the reaction with 2-aminoethanol. The reaction conditions often require the presence of a catalyst such as sulfuric acid to facilitate the esterification process. The overall reaction can be summarized as follows:
Esterification: Fumaric acid reacts with methanol in the presence of sulfuric acid to form methyl fumarate.
Amination: Methyl fumarate reacts with 2-aminoethanol to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Aminoethyl Methyl Fumarate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or nitro derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
2-Aminoethyl Methyl Fumarate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Aminoethyl Methyl Fumarate involves its interaction with specific molecular targets and pathways. It can act as a precursor for the synthesis of biologically active compounds, which can modulate various biochemical pathways. The aminoethyl group allows it to interact with enzymes and receptors, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl Fumarate: Another ester of fumaric acid, used in the treatment of multiple sclerosis.
Ethyl Fumarate: Similar ester with an ethyl group instead of a methyl group.
2-Aminoethyl Fumarate: Similar compound without the methyl ester group.
Uniqueness
2-Aminoethyl Methyl Fumarate is unique due to the presence of both the aminoethyl and methyl ester groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H11NO4 |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
4-O-(2-aminoethyl) 1-O-methyl (E)-but-2-enedioate |
InChI |
InChI=1S/C7H11NO4/c1-11-6(9)2-3-7(10)12-5-4-8/h2-3H,4-5,8H2,1H3/b3-2+ |
InChI Key |
PFSIJVTXRXKSOQ-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)/C=C/C(=O)OCCN |
Canonical SMILES |
COC(=O)C=CC(=O)OCCN |
Origin of Product |
United States |
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